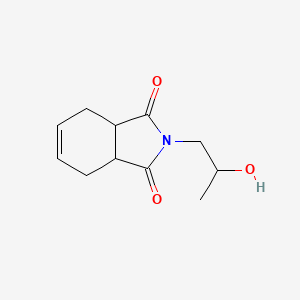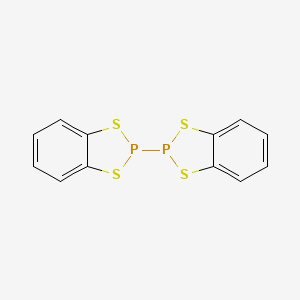
4-(Trichloromethyl)-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trichloromethyl)-1,3-dioxolan-2-one is an organic compound characterized by the presence of a trichloromethyl group attached to a dioxolanone ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichloromethyl)-1,3-dioxolan-2-one typically involves the reaction of trichloromethyl chloroformate with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the dioxolanone ring. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the intermediates and the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts, such as anhydrous iron (III) chloride, can enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
4-(Trichloromethyl)-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloromethyl-containing carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.
Major Products
The major products formed from these reactions include trichloromethyl-substituted carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(Trichloromethyl)-1,3-dioxolan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(Trichloromethyl)-1,3-dioxolan-2-one involves the formation of reactive intermediates, such as trichloromethyl radicals, which can interact with various molecular targets. These interactions can lead to the modification of nucleic acids, proteins, and lipids, affecting cellular processes and pathways .
相似化合物的比较
Similar Compounds
Trichloromethyl chloroformate: Used as a reagent in organic synthesis.
Trichloromethyl benzene: An intermediate in the production of dyes and antimicrobial agents.
Trichloromethyl pyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
4-(Trichloromethyl)-1,3-dioxolan-2-one is unique due to its dioxolanone ring structure, which imparts distinct reactivity and stability compared to other trichloromethyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
属性
CAS 编号 |
42854-66-0 |
|---|---|
分子式 |
C4H3Cl3O3 |
分子量 |
205.42 g/mol |
IUPAC 名称 |
4-(trichloromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H3Cl3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2 |
InChI 键 |
MAEPVYCUHXPLAX-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)O1)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
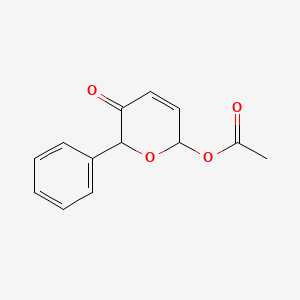

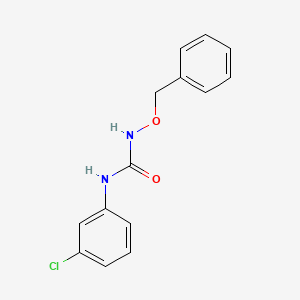
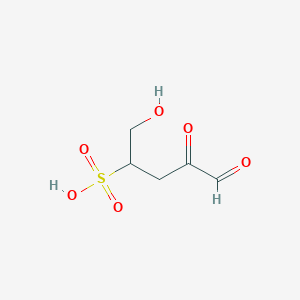
![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
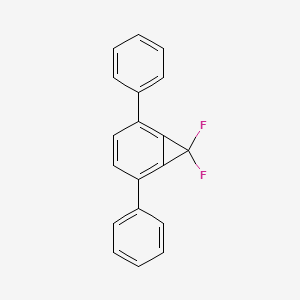
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
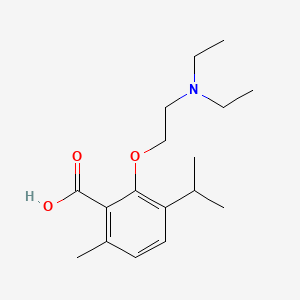
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)

